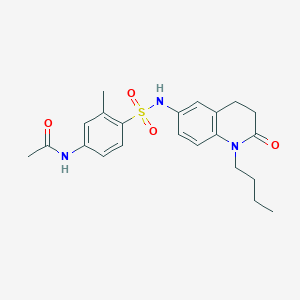

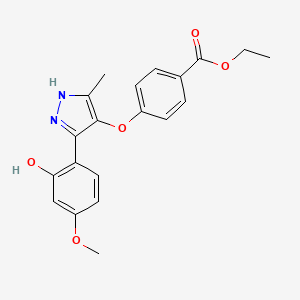

![molecular formula C20H13BrN2O2S B2551558 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide CAS No. 332152-65-5](/img/structure/B2551558.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide, also known as BTA-EG6, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized through a multi-step process, and its mechanism of action involves the inhibition of a specific protein that is involved in various physiological processes.

Scientific Research Applications

Photodynamic Therapy Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide and its derivatives exhibit promising applications in photodynamic therapy (PDT) for cancer treatment. For instance, a study on zinc phthalocyanine derivatives, which share structural similarities with this compound, demonstrated high singlet oxygen quantum yields. These properties are crucial for effective PDT as they contribute to the generation of reactive oxygen species that can selectively destroy cancer cells. The study highlighted the potential of these compounds as Type II photosensitizers, which could be leveraged for targeting cancer cells with minimal damage to surrounding healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Antibacterial Properties

Research into benzothiazole derivatives has also uncovered potential antifungal and antibacterial applications. A study synthesizing new benzothiazole derivatives, including structures related to this compound, found these compounds to exhibit significant antifungal activities. This indicates their potential as lead compounds for developing new antifungal agents, which could address the growing concern of fungal resistance to existing medications (Narayana et al., 2004).

Antitumor Activity

Another area of interest is the antitumor activity associated with benzothiazole derivatives. The metabolic formation and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles have been extensively studied, revealing a selective growth inhibitory effect against certain human cancer cell lines. This selectivity is attributed to differential uptake and metabolism of these compounds by cancer cells, suggesting a potential pathway for the development of targeted cancer therapies. Such studies pave the way for the exploration of this compound derivatives in cancer research (Kashiyama et al., 1999).

Synthetic Methodologies and Drug Design

The synthesis of benzothiazole derivatives, including compounds related to this compound, contributes to advancements in synthetic methodologies and drug design. For example, the one-pot three-component synthesis of 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides in glycerol medium demonstrates an efficient and green approach to creating compounds with significant cytotoxic potentials against various cancer cells. Such synthetic strategies are essential for the rapid and eco-friendly production of potential drug candidates (Thumula et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that have various physiological effects .

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever responses among others . The downstream effects of this inhibition include a potential reduction in inflammation and pain .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of COX enzymes . This inhibition can lead to a decrease in the production of prostaglandins, potentially resulting in reduced inflammation and pain .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple biochemical pathways .

Cellular Effects

Preliminary studies suggest that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects are exerted at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCDCBHZASMZBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

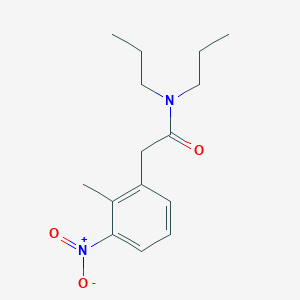

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2551478.png)

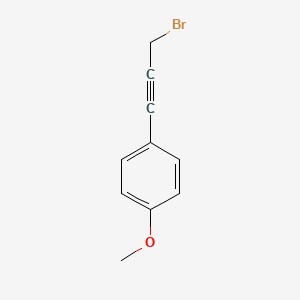

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2551482.png)

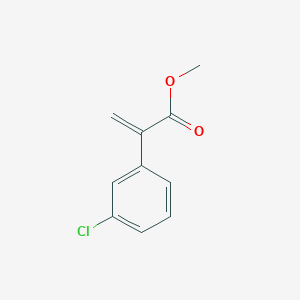

![(2,6-dichlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2551485.png)

![4-Methyl-7-(phenoxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2551488.png)

![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2551489.png)

![1-ethyl-4-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2551490.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2551491.png)

![3-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551493.png)

![[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride](/img/no-structure.png)